2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide
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Overview
Description
This compound is a fascinating hybrid, combining two pharmaceutically active moieties: triazole and thiadiazine. Its structure features a five-membered triazole ring fused with a six-membered thiadiazine ring. These heterocyclic cores have significant importance in drug design and development due to their diverse applications .
Preparation Methods
The synthetic route for this compound involves the synthesis of oxazole rings as a key step. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound is obtained with an overall yield of 32% .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, it can react with hydrazine derivatives, halogens, and other functional groups.
Major Products: The products formed from these reactions may include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations focus on its potential therapeutic effects.
Industry: Its synthetic intermediates could find applications in pharmaceutical manufacturing.
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other compounds.
Similar Compounds: Explore related structures, such as other triazolothiadiazines.
Properties
Molecular Formula |
C17H15ClFN5O2S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-14-7-6-12(8-13(14)18)21-15(25)9-27-17-23-22-16(24(17)20)10-2-4-11(19)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
LYKVPVNJVHQGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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